7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic compound characterized by its unique pyrrolo[2,3-c]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and its utility as a building block for synthesizing various pharmacologically active molecules. The compound's molecular formula is C_8H_7BrN_2O·HCl, and it is primarily used in research settings to explore its therapeutic potential against various diseases, including cancer and inflammation.
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is classified under heterocyclic compounds, specifically within the pyrrolo[2,3-c]pyridine derivatives. These compounds are often explored for their biological properties and are integral in the development of new pharmaceuticals. The compound can be synthesized from commercially available precursors through bromination reactions, typically employing bromine or N-bromosuccinimide as brominating agents.
The synthesis of 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride generally involves the bromination of 4-methoxy-1H-pyrrolo[2,3-c]pyridine. This reaction can be effectively carried out using N-bromosuccinimide in a solvent such as dichloromethane or acetonitrile. The reaction conditions must be carefully controlled to achieve high regioselectivity and minimize by-products.
The industrial production of this compound may mirror laboratory methods but is optimized for higher yields and purity through additional purification steps such as recrystallization or chromatography.
The molecular structure of 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride features a pyrrolo[2,3-c]pyridine ring system with a bromine atom at the 7-position and a methoxy group at the 4-position. The presence of these substituents significantly influences the compound's reactivity and biological interactions.
The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies .
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride can participate in several chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions applied. For example, substitution with amines can yield various aminated derivatives while oxidation may produce oxygen-containing functional groups.
The mechanism of action for 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function. This interaction is crucial for understanding its potential therapeutic effects in treating conditions like cancer and inflammation.
The physical properties are essential for understanding the handling requirements and potential applications of this compound in laboratory settings .
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride has several significant applications in scientific research:
The ongoing research into this compound highlights its importance in drug discovery and development processes across multiple therapeutic areas.
The development of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS: 1449413-32-4) represents a strategic advancement in heterocyclic chemistry aimed at optimizing kinase inhibitor scaffolds. Emerging in the early 21st century, this compound evolved from foundational studies on unsubstituted pyrrolopyridines, which demonstrated moderate but promising bioactivity against enzymatic targets. The deliberate introduction of bromine at the C7 position and methoxy at C4 addressed twin challenges of earlier analogs: poor electrophilic reactivity and suboptimal binding affinity. Patent activity, notably WO2006025716A1, highlights its deliberate design as a versatile intermediate for targeted cancer therapies, accelerating its adoption in pharmaceutical development pipelines [10].
The pyrrolo[2,3-c]pyridine core in this compound is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purine bases. This structural mimicry enables competitive binding at ATP sites of kinases—a feature exploited in therapeutics targeting signal transduction pathways. The bicyclic system’s planar rigidity facilitates π-stacking interactions with hydrophobic enzyme pockets, while the pyrrole nitrogen enhances hydrogen-bonding potential. These attributes are critical for high-affinity target engagement, as evidenced by clinical candidates like ABBV-744, which leverage this core for selective BET bromodomain inhibition [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: